Pirofosfato de melamina

Descripción general

Descripción

Melamine pyrophosphate is a chemical compound widely recognized for its flame-retardant properties. It is a derivative of melamine, an organic base, and pyrophosphate, an inorganic phosphate. This compound is particularly valued in the plastics and polymer industries for its ability to enhance fire resistance without releasing harmful halogenated by-products .

Aplicaciones Científicas De Investigación

Melamine pyrophosphate has a wide range of applications in scientific research and industry:

Mecanismo De Acción

Target of Action

Melamine pyrophosphate (MPP) is primarily used as a flame retardant . Its primary targets are materials that are prone to combustion, such as thermoplastic elastomers (Si-TPE), wood panels, paints, coatings, foam seatings, mattresses, and automotive brake tubes and hoses .

Mode of Action

MPP acts as a flame retardant in both gas and condensed phases due to its nitrogen–phosphorus-containing structure . During burning, the degradation of melamine releases inert gases, including nitrogen, steam, and ammonia . These gases take away the heat and dilute the oxygen in the gas phase . In the condensed phase, phosphoric acid is generated, which forms a denser and firmer char layer . This char layer acts as a barrier, preventing further combustion and enhancing the flame retardancy of the material .

Biochemical Pathways

It’s known that mpp plays a significant role in the process of condensation of melamine orthophosphate to melamine pyrophosphate . This process is crucial for the formation of MPP and its subsequent application as a flame retardant .

Pharmacokinetics

It’s known that mpp exhibits high thermal stability, which allows it to function effectively as a flame retardant in various environments .

Result of Action

The action of MPP results in increased flame retardancy of the materials it is applied to . It forms a dense, complete, and consistent char layer, which improves the mechanical strength and thermal isolation of the material . This leads to a significant reduction in the material’s flammability .

Action Environment

The efficacy and stability of MPP can be influenced by environmental factors. For instance, the presence of other compounds, such as Piperazine Pyrophosphate, can enhance the flame retardant properties of MPP . Additionally, the physical state of the material (e.g., whether it is a solid, liquid, or gas) can also affect the action of MPP . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Melamine pyrophosphate is synthesized through the polycondensation of melamine orthophosphate. The process involves heating melamine orthophosphate at temperatures ranging from 250°C to 300°C to form melamine pyrophosphate. Further heating between 300°C and 330°C can lead to the formation of melamine polyphosphate .

Industrial Production Methods: In industrial settings, the synthesis of melamine pyrophosphate is typically conducted under controlled isothermal conditions. The reaction parameters, such as sample mass and heating rate, are carefully monitored to optimize the yield and quality of the product. The activation energy and kinetic parameters are determined using methods like the Kissinger method and the Kissinger–Akahira–Sunose method .

Análisis De Reacciones Químicas

Types of Reactions: Melamine pyrophosphate primarily undergoes polycondensation reactions. It can also participate in thermal decomposition reactions, where it breaks down into melamine and pyrophosphate at elevated temperatures .

Common Reagents and Conditions: The synthesis of melamine pyrophosphate involves reagents such as melamine and orthophosphoric acid. The reaction conditions include controlled heating rates and specific temperature ranges to ensure the desired degree of polycondensation .

Major Products Formed: The primary product of the polycondensation reaction is melamine pyrophosphate. Further heating can lead to the formation of melamine polyphosphate, which has varying degrees of condensation .

Comparación Con Compuestos Similares

Melamine Polyphosphate: Similar to melamine pyrophosphate but with a higher degree of polycondensation.

Ammonium Polyphosphate: Another flame retardant used in polymers, known for its high phosphorus content.

Piperazine Pyrophosphate: Used in combination with melamine polyphosphate for enhanced flame retardancy.

Uniqueness: Melamine pyrophosphate is unique due to its balance of flame-retardant efficiency and environmental safety. Unlike halogenated flame retardants, it does not release toxic halogenated compounds upon decomposition. Its ability to form a stable char layer at high temperatures makes it particularly effective in enhancing the fire resistance of polymers and coatings .

Actividad Biológica

Melamine pyrophosphate (MPP) is a compound that has garnered attention for its biological activities, particularly in the context of flame retardancy and its potential applications in biomedical fields. This article explores the biological activity of MPP, including its synthesis, mechanisms of action, and various applications supported by case studies and research findings.

Chemical Structure and Synthesis

Melamine pyrophosphate is synthesized through the direct reaction of melamine with pyrophosphoric acid. The process typically occurs in aqueous media at controlled temperatures to minimize hydrolysis. The general reaction can be represented as follows:

This synthesis results in a compound characterized by its nitrogen-phosphorus structure, which contributes to its unique properties, including flame retardancy and potential biological effects.

1. Flame Retardant Properties

MPP is primarily recognized for its role as a flame retardant . Its effectiveness arises from its ability to form a protective char layer during combustion, which inhibits the spread of flames. This mechanism involves both gas-phase and condensed-phase actions:

- Gas Phase : MPP releases inert gases such as nitrogen and steam during degradation, which dilute the oxygen concentration.

- Condensed Phase : The formation of phosphoric acid contributes to the creation of a dense char layer, enhancing thermal stability .

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of MPP when incorporated into polymer matrices. For instance, silver nanoparticles embedded in melamine-based polymers demonstrated significant antibacterial efficacy against various bacterial strains. The mechanism behind this activity involves disruption of bacterial cell membranes and interference with metabolic processes .

3. Anticancer Potential

Research indicates that MPP may also exhibit anticancer properties. In studies involving melamine-based polymers, significant cytotoxic effects were observed against breast cancer cells. The incorporation of silver nanoparticles further enhanced these effects, suggesting that MPP could be a candidate for targeted cancer therapies .

Case Study 1: Flame Retardancy in Thermoplastic Elastomers

A study investigated the incorporation of MPP into silicone thermoplastic elastomers (Si-TPE). The results showed that MPP improved the flame retardancy significantly compared to pure Si-TPE. The addition of MPP led to a better char formation during pyrolysis, enhancing thermal stability and reducing flammability .

| Property | Pure Si-TPE | Si-TPE with 28% MPP |

|---|---|---|

| Limiting Oxygen Index (LOI) | 23% | 28% |

| UL94 Rating | V2 | V0 |

Case Study 2: Antimicrobial Applications

Incorporating MPP into polymer matrices has been shown to enhance their antimicrobial properties. In vitro tests demonstrated that these composites exhibited significant inhibition against common pathogens, suggesting potential applications in medical devices and packaging materials .

The biological activity of MPP can be attributed to several mechanisms:

- Char Formation : During thermal degradation, MPP forms a stable char layer that acts as a barrier against heat and flames.

- Release of Inert Gases : The release of nitrogen and steam during combustion helps to cool the environment and reduce oxygen availability.

- Cell Membrane Disruption : In antibacterial applications, MPP-containing materials can disrupt bacterial cell membranes, leading to cell death.

- Cytotoxicity Against Cancer Cells : The polymeric forms of MPP have shown cytotoxic effects on cancer cells, likely due to interference with cellular integrity and function.

Propiedades

IUPAC Name |

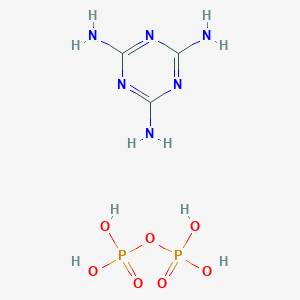

phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.H4O7P2/c4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTOTRSSGPPNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N6O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13518-93-9, 94159-17-8 | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13518-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94159-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15541-60-3 | |

| Record name | Melamine (diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15541-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MPP acts primarily in the condensed phase during polymer combustion. [] Upon heating, it decomposes, releasing phosphoric acid and forming a char layer on the material's surface. This char acts as a protective barrier, insulating the underlying material from heat and oxygen, thus hindering further combustion. [, , , ]

ANone: While MPP possesses inherent flame-retardant properties, it often exhibits enhanced efficacy when combined with other compounds. Synergistic effects have been observed with various additives, including:

- Pentaerythritol (PER): A common co-additive forming a robust intumescent system with MPP. [, , ]

- Aluminum Hypophosphite (AP): Enhances flame retardancy in polypropylene composites when used with MPP. []

- Triazine-Based Macromolecule (TBM): Exhibits synergism with MPP, improving char formation and water resistance in polypropylene. []

- Magnesium-Aluminum Layered Double Hydroxide (LDH): Improves flame retardancy and smoke suppression when combined with MPP in medium-density fiberboards. []

- Caged Phosphate Charring Agents (e.g., PEPA): Creates a synergistic effect, improving char formation and flame retardancy in polypropylene. []

A: Research suggests optimal ratios exist for different MPP-based flame-retardant systems. For instance, in MPP/PER systems, a 2:1 weight ratio demonstrates superior flame-retardant properties in banana fiber-reinforced epoxy composites. [] These ratios influence the formation, structure, and stability of the protective char layer, ultimately affecting the material's overall fire resistance.

A: While MPP significantly enhances flame retardancy, it can affect the mechanical properties of the base material. For example, in bamboo fiber-reinforced polypropylene composites, increasing the MPP/AP content led to decreased tensile strength. [] This highlights the need to optimize MPP concentration to balance flame retardancy with desired mechanical properties.

ANone: Research demonstrates MPP's effectiveness in a range of materials, including:

* **Polypropylene (PP):** Widely studied for its use in flame-retardant PP composites, often in combination with PER and other synergists. [, , , ]* **Polyamide 6 (PA6):** Improves flame retardancy in PA6, especially when combined with other phosphorus-containing additives. [, , ]* **Epoxy Composites:** Enhances flame retardancy in fiber-reinforced epoxy composites, particularly with banana fibers. []* **Medium Density Fiberboards (MDF):** Used to improve fire resistance in MDF, often in combination with LDH for enhanced smoke suppression. []* **Unsaturated Polyester Resins (UPR):** Improves flame retardancy in UPR, with studies exploring its use with modified montmorillonite. []* **Thermoplastic Polyurethane (TPU):** Enhances flame retardancy when combined with other phosphorus-containing flame retardants. []A: The molecular formula of melamine pyrophosphate is C3H9N6O7P2, and its molecular weight is 306.07 g/mol. [, ]

A: MPP can be synthesized by reacting melamine with pyrophosphoric acid. The reaction conditions, including temperature, time, and molar ratios, significantly influence the yield and purity of the final product. [, ]

ANone: Researchers employ various techniques to characterize MPP, including:

* **Fourier Transform Infrared Spectroscopy (FTIR):** Confirms the presence of characteristic functional groups, such as P-O and N-H bonds. [, , , , , ]* **Thermogravimetric Analysis (TGA):** Determines thermal stability and decomposition behavior of MPP and MPP-containing materials. [, , , , , , , , ]* **X-ray Diffraction (XRD):** Provides insights into the crystal structure and phase composition of MPP. [, ]* **Scanning Electron Microscopy (SEM):** Visualizes the morphology and structure of MPP and the char residues formed during combustion. [, , , , , ]* **X-ray Photoelectron Spectroscopy (XPS):** Analyzes the elemental composition and chemical states of elements present in MPP and its char residues. [, ]A: While generally considered a safer alternative to halogenated flame retardants, MPP requires careful handling and use. Its decomposition products may include potentially harmful compounds, and its environmental impact requires further investigation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.